molecular formula C11H12N4O2 B2380230 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid CAS No. 109734-83-0

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid

Cat. No. B2380230
CAS RN: 109734-83-0
M. Wt: 232.243
InChI Key: IKDRNMRRAQQCEX-UHFFFAOYSA-N
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Description

The compound “2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The tetrazole ring in this compound is substituted with a methyl group . The compound also contains a phenyl group and a propanoic acid group .

Scientific Research Applications

Reactivity and Derivatives Formation

  • The reactivity of 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid has been explored for the formation of tetrazole-containing derivatives. Through specific reactions, derivatives like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate have been synthesized (Putis, Shuvalova, & Ostrovskii, 2008).

Complexation Studies

  • The compound has been studied in the context of complexation reactions. It has been involved in experiments focusing on the complexation of benzoic and phenylpropanoic acids and their conjugate bases, providing insight into the stability of these complexes and chiral discrimination (Brown et al., 1993).

Synthesis in Continuous Flow Reactors

  • The molecule plays a role in the synthesis of 5-substitued-1H-tetrazoles using hydrazoic acid in a safe and reliable continuous flow format. This approach is notable for its safe handling of potentially explosive materials and efficiency in producing desired products (Gutmann et al., 2012).

Acidity Analysis

  • Research on 5-phenyltetrazol-2-ylalkanoic acids, derivatives of the compound, reveals interesting insights into their acidity and chemical behavior. These studies provide valuable information for chemical synthesis and potential applications (Esikov, Zubarev, Bezklubnaya, Malin, & Ostrovskii, 2002).

Luminescence and Photophysical Studies

  • In the field of photophysical research, derivatives of this compound have been utilized to understand the effects of ancillary ligands on the color tuning of iridium tetrazolate complexes. These studies contribute to the development of materials for light-emitting devices and biological labeling (Stagni et al., 2008).

Synthesis of Pharmaceutical Agents

  • The compound has been integral in the synthesis of various pharmaceutical agents, particularly in the development of antihypertensive compounds. These studies demonstrate its role in creating biologically active substances with potential therapeutic applications (Sharma, Kohli, & Sharma, 2010).

properties

IUPAC Name

2-(5-methyltetrazol-1-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDRNMRRAQQCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylpropanoic acid

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